

A Comprehensive Technical Guide to Glycyclamide: Synonyms, Properties, and Experimental Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycyclamide

Cat. No.: B1671918

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Glycyclamide**, a first-generation sulfonylurea compound. It covers its nomenclature, physicochemical and pharmacological properties, and detailed experimental protocols relevant to its synthesis and evaluation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and diabetes drug development.

Synonyms and Alternative Names for Glycyclamide

Glycyclamide is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in literature searches and compound identification.

Common Synonyms:

- Tolcyclamide[1]
- Cyclamide[1]

Systematic and IUPAC Names:

- 1-cyclohexyl-3-(p-toluenesulfonyl)urea[1]

- 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea

Brand and Other Names:

- Agliral
- Cychloral
- Diabomet
- Diaborale
- Gliciclamide
- Glicosil
- Tolhexamide
- K-386
- NSC-142661

Chemical Identifiers:

- CAS Number: 664-95-9
- EC Number: 211-557-6
- UNII: C40N4EJY68

Quantitative Data Summary

This section presents a summary of the key physicochemical and pharmacokinetic properties of **Glycycyclamide** in a structured tabular format for easy comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₃ S	[1]
Molecular Weight	296.39 g/mol	[1]
EC ₅₀	Approximately 10 ⁻⁴ M	[2]
Half-life	Approximately 6-8 hours	
Solubility	Soluble in DMSO	
Physical Description	Solid	[1]
InChI Key	RIGBPMDIGYBTBJ-UHFFFAOYSA-N	

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of **Glycyclamide**.

Chemical Synthesis of Glycyclamide

A general and efficient method for the synthesis of sulfonylurea compounds like **Glycyclamide** involves the reaction of a sulfonyl isocyanate with an amine. Below is a detailed protocol for the synthesis of 1-cyclohexyl-3-(p-toluenesulfonyl)urea.

Materials:

- p-Toluenesulfonyl isocyanate
- Cyclohexylamine
- Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Nitrogen or Argon gas
- Reaction flask with a magnetic stirrer
- Dropping funnel

- Rotary evaporator

Procedure:

- In a clean, dry reaction flask, dissolve p-toluenesulfonyl isocyanate in an anhydrous organic solvent under an inert atmosphere (Nitrogen or Argon).
- In a separate flask, prepare a solution of cyclohexylamine in the same anhydrous organic solvent. The molar ratio of p-toluenesulfonyl isocyanate to cyclohexylamine should be approximately 1:1.05.
- Using a dropping funnel, add the cyclohexylamine solution dropwise to the stirred solution of p-toluenesulfonyl isocyanate at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a stable temperature.
- After the addition is complete, continue stirring the reaction mixture at room temperature for a period of 2-4 hours to ensure the reaction goes to completion.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent and any volatile impurities using a rotary evaporator.
- The resulting solid product, **Glycyclamide**, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity product.
- Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Induction of Diabetes in Rats using Streptozotocin (STZ)

This protocol describes a standard method for inducing a hyperglycemic state in rats, which is a common animal model for screening potential anti-diabetic agents like **Glycyclamide**.

Materials:

- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5)
- Adult male Wistar or Sprague-Dawley rats (200-250 g)
- Sterile syringes and needles
- Glucometer and test strips

Procedure:

- Fast the rats overnight (12-16 hours) before the STZ injection, with free access to water.
- On the day of induction, freshly prepare the STZ solution by dissolving it in cold citrate buffer (0.1 M, pH 4.5) to a concentration of 60 mg/mL. STZ is light-sensitive and unstable in solution, so it should be prepared immediately before use and kept on ice.
- Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution at a dose of 60 mg/kg body weight.
- Immediately after the STZ injection, provide the rats with 5% glucose water for the next 24 hours to prevent initial drug-induced hypoglycemia.
- After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer.
- Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and can be used for further pharmacological studies with **Glycyclamide**.
- Continue to monitor the blood glucose levels and general health of the diabetic rats throughout the experimental period.

Determination of EC₅₀ for Insulin Secretion in Pancreatic Beta-Cells

This protocol outlines a method to determine the half-maximal effective concentration (EC₅₀) of **Glycyclamide** for stimulating insulin secretion from an in vitro pancreatic beta-cell line (e.g.,

INS-1 or MIN6).

Materials:

- INS-1 or MIN6 pancreatic beta-cell line
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary components.
- Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM).
- **Glycyclamide** stock solution (dissolved in DMSO).
- 96-well cell culture plates.
- Insulin ELISA kit.
- Plate reader.

Procedure:

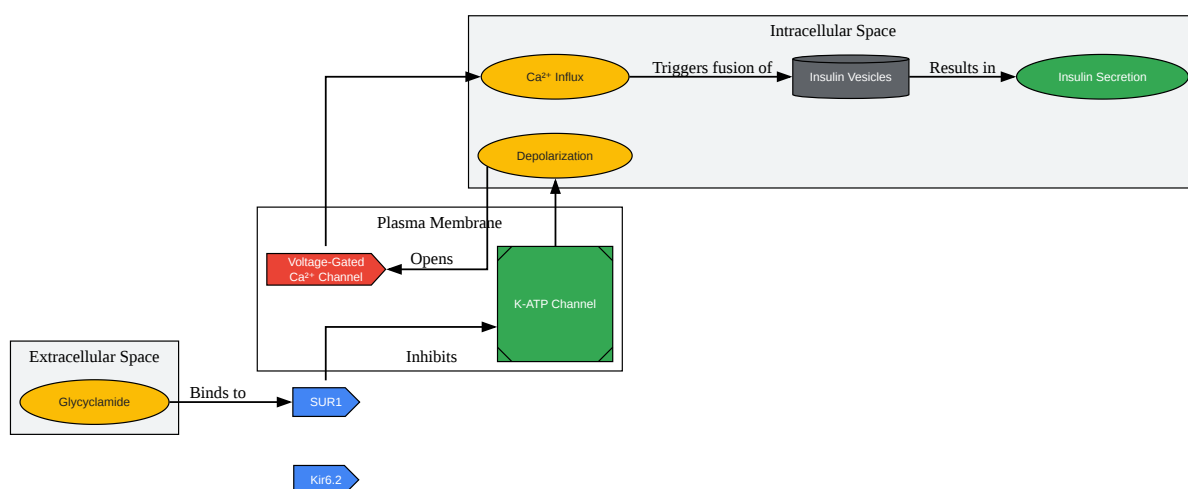
- Seed the pancreatic beta-cells into 96-well plates at an appropriate density and allow them to adhere and grow for 48-72 hours.
- On the day of the experiment, gently wash the cells twice with KRBH buffer containing a low glucose concentration (2.8 mM).
- Pre-incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
- Prepare a series of dilutions of **Glycyclamide** in KRBH buffer containing a stimulatory glucose concentration (16.7 mM). The final concentrations of **Glycyclamide** should span a wide range to generate a full dose-response curve (e.g., from 10^{-9} M to 10^{-3} M). Include a vehicle control (DMSO) and a positive control (e.g., a known secretagogue like Glibenclamide).

- After the pre-incubation period, remove the buffer and add the **Glycyclamide** dilutions (and controls) to the respective wells.
- Incubate the plates for 1-2 hours at 37°C.
- Following the incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
- Quantify the amount of insulin in each supernatant sample using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
- Measure the absorbance using a plate reader.
- Plot the insulin concentration against the logarithm of the **Glycyclamide** concentration.
- Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit the dose-response curve and determine the EC₅₀ value.

Visualizations: Signaling Pathway and Experimental Workflow

Signaling Pathway of Glycyclamide in Pancreatic Beta-Cells

The primary mechanism of action of **Glycyclamide** involves the regulation of insulin secretion from pancreatic beta-cells. The following diagram illustrates the key steps in this signaling pathway.

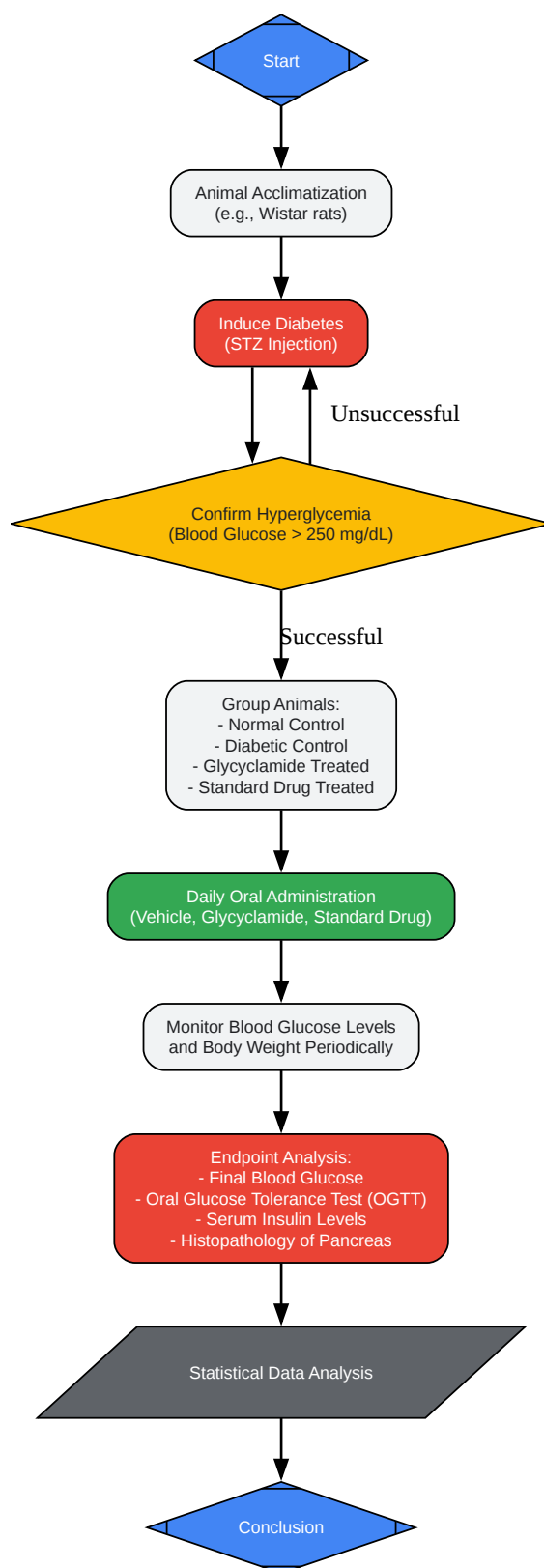


[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Glycylamide** in pancreatic beta-cells.

Experimental Workflow for In Vivo Evaluation of Glycylamide

The following diagram outlines a typical experimental workflow for assessing the anti-diabetic efficacy of **Glycylamide** in an animal model.



[Click to download full resolution via product page](#)

Caption: In vivo experimental workflow for evaluating **Glycyclamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Glycyclamide | 664-95-9 | >98% [smolecule.com]
- 2. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Glycyclamide: Synonyms, Properties, and Experimental Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671918#synonyms-and-alternative-names-for-glycyclamide-in-scientific-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com